tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate
Description
Historical Development in Tetrahydroisoquinoline Chemistry
The tetrahydroisoquinoline (TIQ) scaffold emerged as a pharmacophore in the early 20th century, with the Pictet–Spengler reaction (1911) providing the first reliable route to synthesize its derivatives. Initial applications focused on alkaloid synthesis, but the discovery of TIQ-containing drugs like tubocurarine in the 1930s shifted interest toward neuromuscular agents. By the 1990s, solid-phase synthesis methods revolutionized TIQ chemistry, enabling combinatorial libraries. For example, Marshall linker-based strategies allowed resin-bound TIQ intermediates to undergo sequential alkylation and acylation, yielding diverse carbamate derivatives. The introduction of tert-butyl carbamate (BOC) protection in the 2000s addressed stability challenges during these multi-step syntheses, as demonstrated by Enamine’s optimization of BOC-TIQ carboxylates for high-purity (>95%) production.
Significance in Medicinal Chemistry Research
TIQ derivatives exhibit broad bioactivity, with the 8-position carbamate group serving as a handle for targeted modifications. This compound acts as a precursor for:
- CNS agents : The TIQ nucleus mimics β-phenethylamine neurotransmitters, enabling blood-brain barrier penetration.
- Protease inhibitors : Carbamate groups enhance binding to catalytic serine residues, as seen in HIV-1 protease inhibitor designs.
- Kinase modulators : Structural analogs inhibit tyrosine kinases through hydrophobic interactions with the BOC group.
A 2015 study highlighted carbamates’ superiority over amides in metabolic stability, with BOC-protected TIQs showing 3-fold longer half-lives in hepatic microsomes compared to their amide counterparts.
Position Within Contemporary Carbamate Chemistry
Carbamates occupy a unique niche due to their balanced reactivity and stability. The tert-butyl group in this compound provides steric shielding, reducing unintended deprotection during synthesis. Key properties include:
| Property | Advantage | Reference |
|---|---|---|
| Thermal Stability | Stable below 150°C (TGA data) | |
| Acid Resistance | Withstands 1M HCl (24h, 25°C) | |
| Solubility | 12 mg/mL in DMSO |
These attributes make it ideal for Friedel–Crafts alkylations and Ullmann couplings, where harsh conditions degrade lesser-protected amines.
Research Interest Evolution and Current Trends
Recent patents (e.g., US20020055637A1) reveal three focal areas:
- Combinatorial diversification : Parallel synthesis of 1,2-disubstituted TIQs via resin-bound intermediates.
- Green chemistry : Catalytic asymmetric hydrogenation to access enantiopure TIQs (95–99% ee).
- Targeted drug delivery : Conjugating BOC-TIQ to nanoparticles for enhanced CNS bioavailability.
A 2024 bibliometric analysis identified a 40% annual increase in publications involving TIQ carbamates since 2020, driven by their versatility in fragment-based drug design.
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-6-4-5-10-7-8-15-9-11(10)12/h4-6,15H,7-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNMIXARKIACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540071-42-8 | |
| Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the tert-butyl group or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrahydroisoquinoline, including tert-butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate, exhibit antimicrobial properties. These compounds have shown effectiveness against a variety of pathogens such as Mycobacterium tuberculosis and other bacteria and fungi . The unique structure of these compounds enhances their interaction with biological targets, making them promising candidates for the development of new antibiotics.
Neuroprotective Effects
Studies have demonstrated that certain tetrahydroisoquinoline derivatives can act as neuroprotective agents. For instance, compounds similar to this compound have been shown to inhibit amyloid beta peptide aggregation, which is crucial in the context of Alzheimer's disease . These compounds may also modulate neurotransmitter systems by acting as acetylcholinesterase inhibitors.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions allowing for precise structural modifications. This flexibility in synthesis enables the creation of various derivatives with enhanced biological activities . The ability to modify functional groups allows researchers to tailor the pharmacological properties of these compounds.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives is critical for optimizing their efficacy and safety profiles. The presence of different substituents on the isoquinoline ring can significantly influence biological activity. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Structure | Contains an amino group at position 7; potential for different biological activity. |
| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Structure | Hydroxyl group introduces different reactivity patterns; may influence solubility and bioavailability. |
| This compound | Structure | Lacks fluorination; serves as a baseline for comparing fluorinated derivatives' effects. |
This table illustrates how structural variations can lead to diverse therapeutic potentials and highlights the importance of SAR studies in drug development.
Case Studies
Case Study 1: Neuroprotection Against Amyloid Beta Peptide
In vitro studies have shown that this compound can protect astrocyte cells from death induced by amyloid beta peptide. The compound was found to reduce levels of TNF-alpha and free radicals in cell cultures exposed to amyloid beta . This suggests a potential role in Alzheimer's disease therapy.
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity against drug-resistant strains of bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways . These findings support further investigation into these compounds as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Compound A : tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate (CAS: 2060060-42-4)
- Key Difference : Fluorine substituent at the 6-position.
- Impact: The electron-withdrawing fluorine enhances metabolic stability and may increase binding affinity in biological systems. Molecular weight (266.31 g/mol) is higher than the non-fluorinated parent compound (inferred formula: C₁₄H₂₀N₂O₂, MW: 248.32 g/mol). Purity ≥95% .
Compound B : tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS: 474539-25-8)
- Key Difference: Tetrahydroquinoline core (vs. tetrahydroisoquinoline).
- Similarity score: 0.84 .
Compound C : tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 944906-95-0)
- Key Difference: Partial saturation (3,4-dihydroquinoline) and an amino group at the 4-position.
- Similarity score: 0.90 .
Compound D : tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS: 219862-14-3)
- Key Difference: Carbamate group at the 3-position of tetrahydroquinoline.
- Impact : Substituent position influences steric interactions and binding orientation. Similarity score: 0.89 .
Data Table: Comparative Analysis
*Inferred based on structural analogy.
Research Findings and Implications
- Fluorination Effects : The 6-fluoro analog (Compound A) demonstrates how halogenation can enhance metabolic stability, a strategy frequently used in drug design to prolong half-life .
- Scaffold Differences: Tetrahydroisoquinoline derivatives (Target Compound, Compound A) exhibit distinct electronic profiles compared to tetrahydroquinoline analogs (Compounds B–D), influencing their interactions with chiral receptors or enzymes .
- Substituent Positioning : Carbamate placement (e.g., 8-position in Target Compound vs. 3-position in Compound D) significantly affects steric accessibility, which is critical for target engagement in structure-activity relationship (SAR) studies.
Biological Activity
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is a compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and drug development. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for studying structure-activity relationships (SAR) among isoquinoline derivatives.
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This synthetic route is crucial for obtaining the compound in high purity and yield, which is essential for subsequent biological testing.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 1540071-42-8 |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been primarily studied in relation to its interactions with dopamine receptors and its potential neuroprotective effects.
The compound is known to interact with specific receptors in the body, particularly dopamine receptors. Research indicates that it may function as a partial agonist at the D2 dopamine receptor, influencing pathways related to cAMP inhibition and β-arrestin recruitment. Such interactions are crucial for understanding its role in treating neurodegenerative diseases and psychiatric disorders.
Case Studies
-
Dopamine Receptor Modulation :
A study highlighted the role of similar tetrahydroisoquinoline derivatives in selectively activating D2 dopamine receptors through Gi/o-mediated pathways. The modifications made to the carbamate structure significantly altered the potency and efficacy of these compounds . -
Neuroprotective Effects :
Research has demonstrated that isoquinoline derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is implicated in neurodegenerative conditions like Alzheimer's disease. The IC50 values for AChE inhibition suggest that these compounds can be significantly more effective than traditional treatments .
Comparative Analysis
To better understand the unique properties of this compound compared to other related compounds, a comparative analysis is presented below.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Unique substitution pattern on isoquinoline | D2 receptor partial agonist |
| tert-Butyl (6-fluoro-1,2,3,4-tetrahydroisoquinoline) | Fluorine substitution enhances activity | Increased potency at D2 receptors |
| tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Different substitution pattern | Varies; less studied |
Q & A
Basic: What are the recommended synthetic routes and purification methods for tert-butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the isoquinoline amine group. A common approach is reacting tert-butyl carbamate with a functionalized isoquinoline precursor under mild alkaline conditions (e.g., using NaHCO₃ or Et₃N in THF/DCM) . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Critical quality control includes monitoring reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirming product purity via HPLC (>95%) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Key characterization techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and isoquinoline ring protons (δ 6.8–7.5 ppm for aromatic signals) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₉N₂O₂: 257.1396) .
- FT-IR : Peaks at ~1680–1720 cm⁻¹ (carbamate C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
Initial screening may include:
- Neuroprotection assays : SH-SY5Y cells treated with oxidative stressors (e.g., H₂O₂ or rotenone), with viability measured via MTT assay .
- Enzyme inhibition studies : Fluorogenic substrates for targets like monoamine oxidase (MAO) or acetylcholinesterase (AChE) .
- Binding affinity assays : Radioligand competition experiments (e.g., for σ receptors) using membrane preparations from brain tissues .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core modifications : Introduce substituents at the isoquinoline 3-position (e.g., ethyl or aryl groups) to assess steric/electronic effects on receptor binding .
- Carbamate replacement : Substitute Boc with other protecting groups (e.g., Fmoc or Cbz) to evaluate stability and bioavailability .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to align analogs with known bioactive conformations .
Advanced: What mechanistic approaches are recommended to elucidate its neuroprotective pathways?
Methodological Answer:
- Target deconvolution : Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
- Pathway analysis : RNA-seq or phosphoproteomics in treated neuronal cells to map changes in apoptosis/autophagy markers (e.g., Bcl-2, LC3-II) .
- In silico docking : Molecular dynamics simulations with enzymes like MAO-B or NMDA receptors to predict binding modes .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Batch validation : Replicate experiments using independently synthesized batches to rule out impurities .
- Assay standardization : Cross-validate results across multiple cell lines (e.g., PC12 vs. primary neurons) and assay formats (e.g., fluorescence vs. luminescence) .
- Meta-analysis : Compare data with structurally related compounds (e.g., tert-butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate) to identify conserved trends .
Advanced: What computational tools are effective for predicting its metabolic stability?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and blood-brain barrier permeability .
- Quantum mechanical modeling : Calculate hydrolysis kinetics of the carbamate group using Gaussian at the B3LYP/6-31G* level .
- Machine learning : Train models on PubChem datasets to predict clearance rates based on molecular descriptors (e.g., logP, polar surface area) .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP) to maximize yield via response surface methodology .
- Flow chemistry : Test continuous-flow reactors for Boc protection steps to improve reproducibility and reduce reaction time .
- Green chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Advanced: What strategies enhance analytical specificity in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method targeting unique fragmentation ions (e.g., m/z 257→140 for the parent compound) .
- Isotopic labeling : Synthesize a deuterated analog (e.g., tert-butyl (1,2,3,4-tetrahydroisoquinolin-8-yl-[D₇])carbamate) as an internal standard .
- Microsampling : Use volumetric absorptive microsampling (VAMS) to minimize matrix interference in pharmacokinetic studies .
Advanced: How can in vivo toxicity be assessed preclinically?
Methodological Answer:
- Acute toxicity : OECD 423 guidelines in rodents, monitoring mortality, organ weight, and histopathology .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
